N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core substituted with chloro and nitro groups on the phenyl ring, and ethoxy groups on the benzamide ring. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards these targets. Additionally, the ethoxy groups may facilitate its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of ethoxy groups.
N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide: Contains an additional nitro group on the benzamide ring.
Uniqueness
N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21ClN2O6 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H21ClN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-11-13(22(24)25)7-8-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23) |
InChI Key |
LFHLAWDENFHEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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